

# In Vivo Toxicity Profile and Mechanisms

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## Compound Focus: Englerin A

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The following table summarizes the key in vivo and ex vivo toxicity findings for **Englerin A**.

Observation/Site of Toxicity	Reported Dose / Concentration	Model System (Species)	Key Findings / Proposed Mechanism
<b>Lethal Toxicity</b> [1] [2]	> 1 mg/kg (IV), 5 mg/kg (subcutaneous)	In vivo (Rat, Mouse)	Acute lethality; labored breathing observed [3] [4].
<b>Reduced Locomotor Activity</b> [3] [4]	2 mg/kg	In vivo (Mouse)	Transient reduction in activity for ~1 hour [3] [4].
<b>Pulmonary Toxicity (Lack of)</b> [3] [4]	50-100 nM	Ex vivo (Mouse, IPVML model)	No significant acute lung edema or changes in tidal volume at these concentrations [3] [4].
<b>TRPC4/C5-Mediated Toxicity</b> [1] [2]	Lethal doses (e.g., 50 µg/kg IV in mice)	In vivo (Mouse), TRPC4/5 knockout studies	TRPC4 and TRPC5 ion channel activation identified as primary mechanism for adverse effects; double knock-out mice were fully protected [3] [1] [2].
<b>Rapid Degradation</b> [3] [2] [4]	Half-life ~15 minutes	In vivo (Mouse, Rat serum)	Rapid hydrolysis to inactive Englerin B by serum esterases; not observed in human serum [3] [2] [4].

## Detailed Experimental Protocols

To help you evaluate or replicate these findings, here are the methodologies from key studies.

### Protocol 1: In Vivo Toxicity and Maximum Tolerated Dose (MTD) Assessment [1]

This protocol was used to test **Englerin A** and its analogues.

- **Objective:** To estimate the maximum tolerated intravenous dose and observe acute toxic effects.
- **Model System:** In vivo mouse model.
- **Dosing Regimen:** The "Up-and-Down" procedural guideline was followed to minimize animal use. Compounds were administered intravenously [1].
- **Key Observations:**
  - **Englerin A (1):** Was tolerated only at a very low dose of **50 µg/kg** [1].
  - **Analogue 4, 6, and 10:** Were tolerated at a **10-fold higher dose (500 µg/kg)** than **Englerin A** [1].
  - **Analogue 5:** Was tolerated at **200 µg/kg** [1].
- **Outcome Measure:** Lethality and severe adverse effects (e.g., labored breathing, reduced locomotor activity) were monitored to determine the MTD.

### Protocol 2: Ex Vivo Pulmonary Toxicity Assessment (IPVML) [3] [4]

This model was used to bypass the rapid in vivo degradation of **Englerin A**.

- **Objective:** To evaluate acute pulmonary toxicity and edema formation in a system preserving **Englerin A**'s biological activity.
- **Model System:** Isolated Perfused and Ventilated Murine Lung (IPVML) from C57BL/6 mice. The perfusate was a blood-free electrolyte solution [3] [4].
- **Perfusion Protocol:**
  - Lungs were placed in an artificial thorax and ventilated.
  - They were perfused with electrolyte solution at 37°C at a flow rate of 2 ml/min.
  - After stabilization, the reservoir was switched to one containing either a control solution or **Englerin A** (50 or 100 nM).
  - The circuit was closed for the duration of the experiment [3] [4].

- **Key Outcome Measures:**

- **Tidal Volume:** Continuously monitored via computer software.
- **Wet-to-Dry Weight Ratio:** Measured post-experiment to quantify lung edema (water content).
- **FITC-Dextran Permeation:** Assessed vascular leakage by measuring the incorporation of fluorescent dextran particles from the perfusate into lung tissue [3] [4].

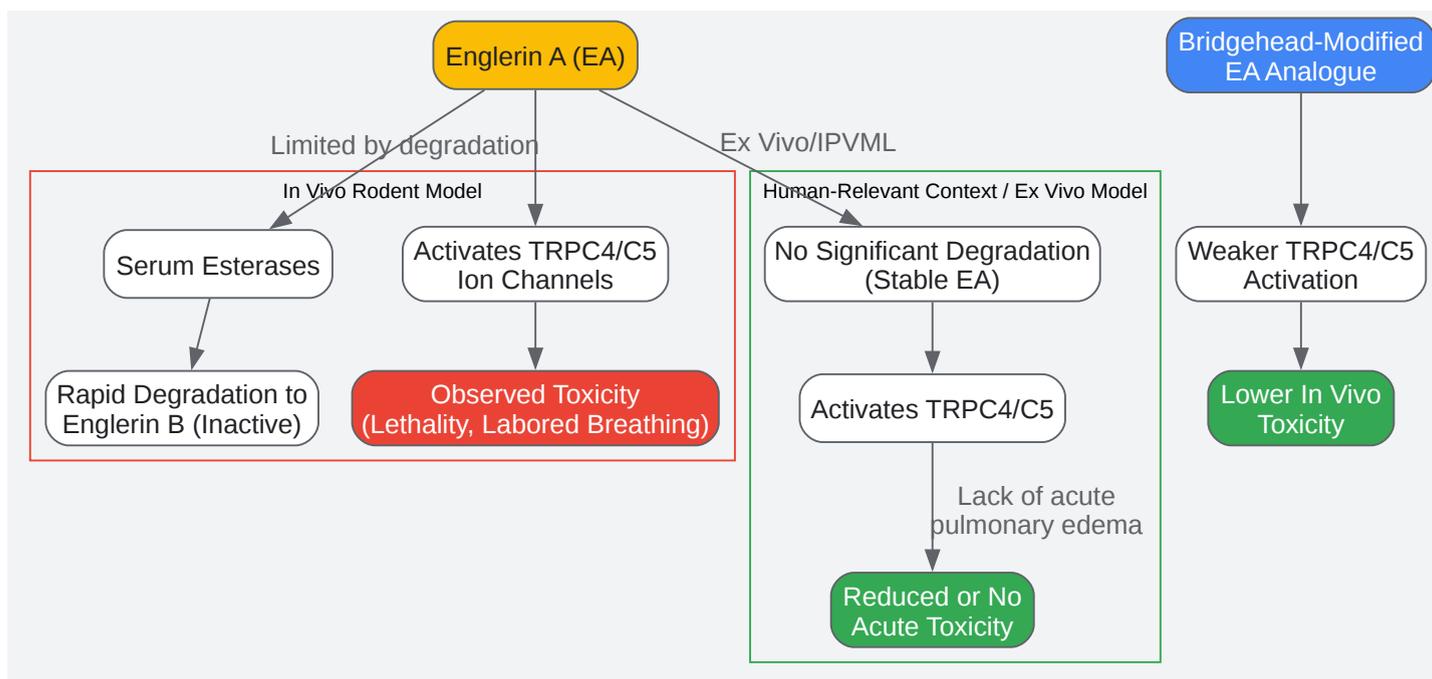
## Strategies for Toxicity Mitigation

Research has identified promising approaches to dissociate **Englerin A**'s toxicity from its anti-cancer activity.

- **Structural Modification:** Modifying the bridgehead position (C-7) of the **Englerin A** molecule can reduce toxicity. As shown in the table above, analogues with cyclohexyl (**4**, **6**) and other substituents retained potent anti-cancer activity but were far less toxic in vivo. These analogues also showed **reduced potency in activating the TRPC4 ion channel**, directly linking the reduced toxicity to a diminished effect on the primary toxicity target [1].
- **Utilizing Human-Relevant Models:** The rapid degradation of **Englerin A** in rodent serum (but not in human serum) complicates the interpretation of in vivo rodent data [3] [2] [4]. The **ex vivo IPVML model** and studies in human serum indicate that the significant toxicity observed in standard rodent models may not be directly translatable to humans, highlighting the importance of model selection for toxicological testing [3] [4].

## Visualizing Toxicity Mechanism and Research Pathways

The diagram below illustrates the primary toxicity mechanism of **Englerin A** and the strategic approaches used to evaluate and overcome it.



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